molecular formula C16H21NO2 B185601 N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide CAS No. 94230-88-3

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide

Cat. No.: B185601
CAS No.: 94230-88-3
M. Wt: 259.34 g/mol
InChI Key: ZGTNFZJYRNJFIV-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is an organic compound with the molecular formula C17H23NO2 It is a derivative of benzamide, featuring a cyclohexenyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with 2-(1-cyclohexen-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide: Similar structure but with a chloro group instead of a methoxy group.

    2-(1-Cyclohexenyl)cyclohexanone: Contains a cyclohexenyl group but differs in the functional groups attached to the benzene ring.

Uniqueness

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is unique due to the presence of both a cyclohexenyl group and a methoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-19-15-9-7-14(8-10-15)16(18)17-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTNFZJYRNJFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241092
Record name N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzamide
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Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94230-88-3
Record name N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94230-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094230883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide
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